![molecular formula C21H22N2O5S B2606837 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955714-31-5](/img/structure/B2606837.png)
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It contains several functional groups, including a cyclopropane ring, a tetrahydroisoquinoline ring, a benzo[b][1,4]dioxine ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions used. For example, the synthesis of similar sulfonamide derivatives involves the condensation of an amino group with triethyl orthoformate and dimethylformamide dimethyl acetal .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The tetrahydroisoquinoline ring and the benzo[b][1,4]dioxine ring are both heterocyclic structures, meaning they contain atoms of at least two different elements. The sulfonamide group (-SO2NH2) is a common functional group in organic chemistry, known for its role in many drugs .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For instance, sulfonamides are known to undergo a variety of reactions, including those involving their sulfur (VI) species . The presence of the cyclopropane ring could also influence the compound’s reactivity, as cyclopropane rings are known to be reactive due to their ring strain.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, sulfonamides are generally soluble in water and have a range of melting and boiling points depending on their specific structures .Scientific Research Applications
- Notably, this compound may play a role in treating various disease states, such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Chemical Structure and Properties
Toxicity and Side Effects
Mechanism of Action
Target of Action
The primary targets of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, glucose metabolism, thyroid function, inflammation, and eye health .
Mode of Action
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the physiological processes they regulate .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
Like other sulfonamides, it is expected to have good bioavailability .
Result of Action
The molecular and cellular effects of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide’s action are primarily due to the inhibition of its target enzymes. This can lead to a range of physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c24-21(15-1-2-15)23-8-7-14-3-4-17(11-16(14)13-23)22-29(25,26)18-5-6-19-20(12-18)28-10-9-27-19/h3-6,11-12,15,22H,1-2,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSDLLPQWOPSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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